N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-9H-fluoren-2-amine can be synthesized through several methods. One common approach involves the reduction of nitrofluorene derivatives. For example, the reduction of 2-nitrofluorene using sodium borohydride in methanol and water at temperatures ranging from 0 to 50°C yields N-Hydroxy-9H-fluoren-2-amine . Another method involves the use of hydrogen and triethylamine in ethanol and water at 110°C in an autoclave .
Industrial Production Methods
Industrial production methods for N-Hydroxy-9H-fluoren-2-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-9H-fluoren-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amino and hydroxyl groups on the fluorene ring.
Common Reagents and Conditions
Oxidation: Oxidation of N-Hydroxy-9H-fluoren-2-amine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various aminofluorene compounds.
Scientific Research Applications
N-Hydroxy-9H-fluoren-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-9H-fluoren-2-amine involves its interaction with various molecular targets and pathways. One key mechanism is its role as a substrate for flavin-dependent N-hydroxylating enzymes, which catalyze the formation of N-hydroxy compounds. These enzymes activate molecular oxygen and transfer it to the amino group of the compound, resulting in the formation of N-hydroxy derivatives . This process is important in the biosynthesis of secondary metabolites and the detoxification of xenobiotics.
Comparison with Similar Compounds
N-Hydroxy-9H-fluoren-2-amine can be compared with other similar compounds, such as:
2-Hydroxy-9-fluorenone: This compound differs by having a carbonyl group instead of an amino group, leading to different chemical reactivity and applications.
9,9-Dimethyl-9H-fluoren-2-amine: This derivative has additional methyl groups, which can affect its electronic properties and stability.
N-Phenyl-9H-fluoren-2-amine:
N-Hydroxy-9H-fluoren-2-amine is unique due to the presence of both an amino and a hydroxyl group on the fluorene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
N-Hydroxy-9H-fluoren-2-amine, also known by various names such as 2-(Hydroxyamino)fluorene and N-Hydroxy-2-aminofluorene, is a compound of significant interest in biological research due to its potential carcinogenic properties and interactions with biological systems. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
N-Hydroxy-9H-fluoren-2-amine is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the fluorenyl structure. This functional group plays a crucial role in the compound's reactivity and biological interactions.
The biological activity of N-Hydroxy-9H-fluoren-2-amine is largely attributed to its ability to form reactive metabolites that can interact with DNA and other cellular macromolecules. The compound can be metabolized into more potent carcinogenic forms, such as N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), which has been shown to bind to DNA, leading to mutagenic effects .
- Metabolic Activation :
- DNA Interaction :
Carcinogenic Potential
Numerous studies have established the carcinogenic potential of N-Hydroxy-9H-fluoren-2-amine and its derivatives. For instance:
- In animal models, exposure to 2-amino fluorene (a precursor) resulted in significant tumor development in various organs, including the liver and bladder .
- The compound has been shown to induce mutations in bacterial systems, indicating its potential as a mutagenic agent .
Case Studies
-
Tumor Induction in Rodents :
- A study reported that rats exposed to 2-amino fluorene developed liver tumors within a few months, with a significant increase in tumor incidence compared to controls (p < 0.01) .
- Another experiment demonstrated that mice painted with 2-amino fluorene developed hepatomas and bladder tumors, further confirming its carcinogenic properties .
- Metabolic Studies :
Comparative Analysis with Related Compounds
The biological activity of N-Hydroxy-9H-fluoren-2-amine can be compared with other related compounds such as 2-acetylaminofluorene (2-AAF) and N-hydroxy derivatives:
Compound | Carcinogenicity | Mechanism |
---|---|---|
N-Hydroxy-9H-fluoren-2-amine | Yes | Forms DNA adducts |
2-Acetylaminofluorene | Yes | Metabolized to reactive intermediates |
N-Hydroxy-2-acetylaminofluorene | Yes | Strong electrophilic reactivity |
Properties
Molecular Formula |
C3H9ClN2O |
---|---|
Molecular Weight |
127.59 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,3-trideuteriopropanamide;hydrochloride |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1/i1D3; |
InChI Key |
FIAINKIUSZGVGX-QQAVFRBQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N)N.Cl |
Canonical SMILES |
CC(C(=O)N)N.Cl |
Origin of Product |
United States |
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